molecular formula C16H13FN2O2S2 B2485631 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034478-20-9

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2485631
CAS No.: 2034478-20-9
M. Wt: 348.41
InChI Key: MKZAVNXLWCLXGC-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a 3-fluoro-substituted benzene ring linked via a sulfonamide group to a pyridine-thiophene hybrid scaffold. The pyridine ring is substituted at the 2-position with a thiophen-2-yl group and at the 3-position with a methylene bridge connecting to the sulfonamide nitrogen.

Properties

IUPAC Name

3-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAVNXLWCLXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

Reductive amination is the most widely reported method for synthesizing this compound. The protocol involves:

  • Imine Formation : Condensation of 3-fluorobenzenesulfonamide with 2-(thiophen-2-yl)pyridine-3-carbaldehyde in ethanol under reflux.
  • Reduction : Treatment of the imine intermediate with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol.

Example Protocol :

  • Starting Materials :
    • 3-Fluorobenzenesulfonamide (1.2 equiv)
    • 2-(Thiophen-2-yl)pyridine-3-carbaldehyde (1.0 equiv)
  • Conditions : Ethanol, reflux (12 h), followed by NaBH₄ (2.0 equiv) in methanol (0°C to room temperature, 2 h).
  • Yield : 68–72% after silica gel chromatography (PE/EtOAc/CH₂Cl₂ = 5:1:1).

Optimization Challenges

  • Acidic Catalysts : Acetic acid accelerates imine formation but may protonate the pyridine ring, reducing reactivity.
  • Solvent Effects : Ethanol and THF provide optimal polarity for intermediate stability.

Nucleophilic Substitution Approach

Sulfonamide Coupling via Halogen Displacement

This method leverages the nucleophilicity of the pyridinylmethylamine intermediate to displace a leaving group (e.g., chloride) on 3-fluorobenzenesulfonyl chloride.

Example Protocol :

  • Step 1 : Synthesis of (2-(thiophen-2-yl)pyridin-3-yl)methylamine via reduction of the corresponding nitrile (LiAlH₄, THF, 0°C).
  • Step 2 : Reaction with 3-fluorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) and triethylamine (Et₃N, 2.0 equiv) at 0°C.
  • Yield : 55–60% after recrystallization.

Limitations

  • Competitive Side Reactions : Over-sulfonation or N-alkylation may occur without rigorous temperature control.
  • Purification Complexity : Silica gel chromatography is often required to isolate the product from byproducts.

Transition-Metal-Catalyzed Cross-Coupling

Challenges in Scalability

  • Catalyst Cost : Palladium catalysts increase production expenses.
  • Byproduct Formation : Homocoupling of boronic acids necessitates careful stoichiometry.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Disadvantages
Reductive Amination 3-Fluorobenzenesulfonamide, aldehyde derivative Ethanol reflux, NaBH₄ 68–72% High atom economy, minimal byproducts Sensitive to moisture, long reaction times
Nucleophilic Substitution (2-Thiophen-2-yl)pyridin-3-yl)methylamine, sulfonyl chloride DCM, Et₃N, 0°C 55–60% Rapid kinetics, simple setup Requires pre-formed amine intermediate
Cross-Coupling Boronic acid, halopyridine Pd catalyst, dioxane/H₂O, 80°C ~50%* Modular scaffold design High cost, complex purification

*Theoretical yield based on analogous reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances suggest replacing batch reactors with continuous flow systems to enhance efficiency. For example:

  • Imine Formation : Tubular reactor (residence time: 30 min, 70°C).
  • Reduction : In-line NaBH₄ injection with real-time pH monitoring.

Green Chemistry Metrics

  • Solvent Recovery : Ethanol and DCM can be recycled via distillation, reducing waste.
  • Catalyst Recycling : Immobilized Pd catalysts enable reuse in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Research indicates that 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibits several biological activities:

  • Antiproliferative Effects : Compounds with similar structures have demonstrated strong antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology.
  • Anti-inflammatory and Antimicrobial Properties : Thiophene derivatives are known for their anti-inflammatory and antimicrobial properties, making them candidates for drug development.

Case Studies

Several studies have investigated the efficacy of this compound in inhibiting specific biological pathways:

  • Kinase Inhibition Studies : In vitro studies have shown that derivatives similar to this compound exhibit potent activity against various kinases, suggesting their potential use in targeted cancer therapies.
  • Cell Signaling Pathways : Research has demonstrated that these compounds can modulate important signaling pathways involved in cell proliferation and survival.

Comparison with Related Compounds

The unique structural features of 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide distinguish it from other benzamide derivatives:

Compound TypeKey FeatureBiological Activity
Benzamide DerivativesNo FluorineLower potency
3-fluoro-N-benzamidesPresence of FluorineEnhanced potency

Mechanism of Action

The mechanism of action of 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with analogues based on structural modifications, physicochemical properties, and inferred biological relevance.

Core Heterocycle Variations

  • Pyridine-Thiophene vs. Pyrazole-Thiophene Derivatives Compound 23 (3-Fluoro-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide): Shares the pyridine-thiophene core but incorporates an isoindolinone substituent. Pyrazole Analogues (e.g., 3-Fluoro-N-[1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide): Replaces pyridine with pyrazole, altering electronic properties (pyrazole is more electron-deficient). The 4-fluorophenyl substitution may enhance lipophilicity, as seen in related compounds .

Substituent Effects on the Sulfonamide Group

  • Fluoro vs. Chloro Substitutions
    • 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide : Chlorine at the 3-position increases steric bulk and electron-withdrawing effects compared to fluorine. The 4-methoxy group introduces polarity, reducing logP (predicted ~2.5 vs. ~3.0 for the target compound) .
    • Trifluoromethyl Analogues : Compounds like N-[1-(4-Fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide exhibit stronger electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
Target Compound Not reported ~388.4 3-Fluoro, pyridine-thiophene -
Compound 23 292–294 ~520 Isoindolinone-thiophene
3-Chloro-4-methoxy analogue Not reported ~421.9 3-Chloro, 4-methoxy, furanylmethyl
Pyrazole-fluorophenyl derivative Not reported ~426.4 Pyrazole, 4-fluorophenyl

Biological Activity

The compound 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves several key steps:

  • Formation of Pyridine Intermediate : The pyridine ring is synthesized from commercially available precursors through multi-step organic reactions.
  • Thiophene Ring Introduction : This is achieved via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of the thiophene moiety.
  • Amide Bond Formation : The final step involves the formation of the amide bond between the fluorinated pyridine-thiophene intermediate and a suitable benzoyl chloride under basic conditions.

Biological Activity

The biological activity of 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has been investigated across various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances its lipophilicity and metabolic stability, which can improve binding affinity to biological targets .

Anti-inflammatory Activity

Research has indicated that compounds similar to 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant anti-inflammatory properties. For instance, compounds containing thiophene rings have shown potent inhibition of lipoxygenases (LOXs), which are critical in inflammatory processes. A study reported that derivatives with thiophene substitutions demonstrated IC50 values in the low micromolar range against human LOXs .

CompoundIC50 (µM)Reference
Compound A (similar structure)0.24
Compound B (thiophene derivative)0.5

Anticancer Potential

In addition to anti-inflammatory effects, this compound has been evaluated for its anticancer potential. In vitro studies have shown that certain sulfonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways. For example, compounds with similar structures have demonstrated activity against breast cancer cells by inhibiting specific kinases involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Anti-inflammatory Activity :
    • A study evaluated a series of thiophene-containing sulfonamides for their ability to inhibit COX enzymes. Results showed that specific derivatives significantly reduced inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac .
  • Case Study on Anticancer Activity :
    • Another investigation focused on a sulfonamide derivative's effect on various cancer cell lines. The compound exhibited selective cytotoxicity against colorectal cancer cells, with mechanisms linked to apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

  • Pyridine core formation : Achieved via Hantzsch pyridine synthesis or cross-coupling reactions.
  • Thiophene introduction : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) at 60–80°C.
  • Sulfonamide coupling : Reacting the pyridine-thiophene intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM. Optimization focuses on solvent selection (DMF or THF), catalyst loading (5–10 mol%), and purification via column chromatography (hexane/EtOAc gradients) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Confirms proton environments (e.g., sulfonamide NH at δ 8.2–8.5 ppm) and aromatic frameworks.
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected within 3 ppm error).
  • HPLC-UV : Assesses purity (>98%) using C18 columns and isocratic elution (acetonitrile/water).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., viral protease inhibition using FRET substrates).
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2, HeLa) with IC₅₀ determination.
  • Receptor binding : Radioligand displacement assays (e.g., sigma-1 receptor using [³H]DTG) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antiviral derivatives?

  • Pyridine modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to enhance target binding.
  • Thiophene substitutions : Replace sulfur with selenium or add methyl groups to improve metabolic stability.
  • Sulfonamide bioisosteres : Replace -SO₂NH- with tetrazoles to modulate polarity. Biological validation uses parallel synthesis and viral replication assays (e.g., HCV replicon models) .

Q. What strategies resolve discrepancies in reported IC₅₀ values across enzymatic assays?

  • Standardized protocols : Uniform ATP concentrations (e.g., 10 µM for kinase assays).
  • Compound purity verification : LC-MS analysis to exclude degradants.
  • Orthogonal assays : Compare fluorescence-based results with SPR-measured binding kinetics (KD values). Cross-laboratory validation with blinded samples reduces methodological bias .

Q. How can molecular docking and dynamics simulations elucidate interactions with the sigma-1 receptor?

  • Docking (AutoDock Vina) : Identifies key interactions (e.g., 3-fluoro group with Tyr103).
  • MD simulations (AMBER) : Trajectories over 100 ns reveal conformational stability of the receptor-ligand complex.
  • Free energy calculations (FEP) : Quantify contributions of fluorine substitution to binding affinity (ΔΔG) .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Detect ligand-induced stabilization of target proteins.
  • CRISPR/Cas9 knockouts : Confirm activity loss in sigma-1 receptor KO cells.
  • Click chemistry probes : Incorporate alkyne tags for pull-down assays and target identification .

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